Ethyl 5-(2,5-difluoro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(2,5-difluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16F2O3 It is an ester, characterized by the presence of an ethyl group attached to a 5-(2,5-difluoro-phenoxy)pentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,5-difluoro-phenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,5-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 5-(2,5-difluoro-phenoxy)pentanoic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The difluoro-phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Hydrolysis: 5-(2,5-difluoro-phenoxy)pentanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,5-difluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,5-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The difluoro-phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 5-(2,5-difluoro-phenoxy)pentanoate can be compared with other esters and difluoro-phenoxy derivatives:
Ethyl 5-phenoxy-pentanoate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, leading to variations in reactivity and applications.
Ethyl 5-(2-fluoro-phenoxy)pentanoate:
This compound stands out due to the presence of two fluorine atoms, which can significantly influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 5-(2,5-difluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3/c1-2-17-13(16)5-3-4-8-18-12-9-10(14)6-7-11(12)15/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMQGDNWVGKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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